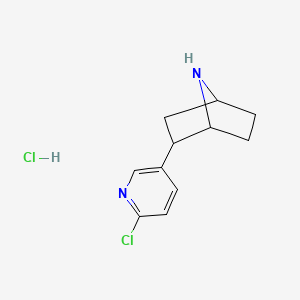

Epibatidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Epibatidine Dihydrochloride is a highly potent nicotinic agonist . It is a small molecule with the chemical formula C11H13ClN2 . It is an experimental compound and not available for medicinal use .

Synthesis Analysis

The synthesis of Epibatidine involves a chemoenzymatic process. The cis-dihydrocatechol, derived from enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4, was converted into (−)-epibatidine in eleven steps with complete stereocontrol . Another synthesis method by David A. Evans in 2001 involved 13 linear steps .Molecular Structure Analysis

Epibatidine is a piperidine pyridine with a structure similar to that of nicotine . The molecular weight of Epibatidine Dihydrochloride is 281.61 .Aplicaciones Científicas De Investigación

Discovery and Analgesic Potential : Epibatidine was first isolated from the skin of the Ecuadoran poison frog, Epipedobates tricolor. It has been characterized as a potent non-opioid analgesic, representing a new class of alkaloids with potential applications in pain management (Spande et al., 1992).

Binding to Nicotinic Receptors : Research has shown that Epibatidine binds to nicotinic acetylcholine receptors (nAChRs) in the bovine adrenal medulla, suggesting its role in the modulation of these receptors (Free et al., 2002).

Impact on Nicotinic Receptor Research : Epibatidine has significantly influenced the investigation of α4β2 nicotinic cholinergic receptor pharmacophore models, inspiring the development of novel agents for CNS disorders (Dukat & Glennon, 2003).

Ethical and Legal Aspects : The extraction of Epibatidine from poison frogs and its subsequent use in medical research raises ethical and legal questions concerning biodiversity and traditional knowledge (Angerer, 2011).

High Affinity Binding to Serotonin Receptors : Epibatidine also shows high-affinity binding to serotonin type 3 receptors, indicating its potential role beyond nicotinic receptors (Drisdel et al., 2008).

Health Applications : Despite its high toxicity, synthetic analogs of Epibatidine have been developed with better therapeutic windows and improved selectivity, offering new perspectives for drug therapy (Salehi et al., 2018).

Dermal Toxicity : A case of dermal toxicity associated with Epibatidine exposure highlights the need for caution in handling this compound (Waring, 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

Número CAS |

152885-09-1 |

|---|---|

Fórmula molecular |

C11H14Cl2N2 |

Peso molecular |

245.14 g/mol |

Nombre IUPAC |

(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrochloride |

InChI |

InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1 |

Clave InChI |

BLGAWVGDKRRESC-HHDYSPPTSA-N |

SMILES isomérico |

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl |

SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |

SMILES canónico |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)